molecular formula C9H16O B1360415 3-Ethyl-1-heptyn-3-ol CAS No. 5396-61-2

3-Ethyl-1-heptyn-3-ol

Cat. No. B1360415
CAS RN: 5396-61-2
M. Wt: 140.22 g/mol
InChI Key: TXCLTIFWSNGTIK-UHFFFAOYSA-N
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Description

3-Ethyl-1-heptyn-3-ol is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 . It is used for research and development purposes and is not intended for medicinal or household use . It is a clear colorless liquid .


Physical And Chemical Properties Analysis

3-Ethyl-1-heptyn-3-ol has a boiling point of 165°C and a density of 0.86 . Its pKa is predicted to be 13.34±0.29 .

Scientific Research Applications

Plant-Plant Signaling

3-Ethyl-1-heptyn-3-ol, in the context of plant-plant signaling, is relevant in studies of volatile organic compounds (VOCs) emitted by green plants. For example, a study by Ruther and Kleier (2005) found that the leaf alcohol (Z)-3-hexen-1-ol (Z-3-ol), a compound similar in structure to 3-ethyl-1-heptyn-3-ol, plays a role in plant-plant signaling. This compound induces the emission of a blend of VOCs that attract natural enemies of herbivores, suggesting a function in indirect plant defense. The study specifically notes the synergistic role of ethylene in enhancing the release of these VOCs when exposed to Z-3-ol (Ruther & Kleier, 2005).

Chemical Reactions with Unsaturated Hydrocarbons

Research by James and Steacie (1958) explored the kinetics of the addition of the ethyl radical to multiple bonds in hydrocarbons, including 1-alkyne, 1-alkene, and 2-methyl 1-alkene. This study provides insights into the reactivity of compounds structurally related to 3-ethyl-1-heptyn-3-ol, particularly in reactions involving unsaturated hydrocarbons (James & Steacie, 1958).

Synthesis Methods and Reactions

A study by Youngblood et al. (1978) investigated the methylation and ethylation of unsaturated alcohols, including 3-buten-1-ol, using titanium-organoaluminum systems. This study is relevant for understanding the chemical behavior and potential synthesis pathways of 3-ethyl-1-heptyn-3-ol (Youngblood et al., 1978).

Other Applications

Further studies provide additional insights into the reactivity and applications of compounds similar to 3-ethyl-1-heptyn-3-ol. These include the synthesis of racemic analogs for pheromones (Sultanov et al., 2019) and the exploration of thermodynamic properties in mixtures containing ionic liquids (Heintz et al., 2005) (Sultanov et al., 2019) (Heintz et al., 2005).

Safety And Hazards

3-Ethyl-1-heptyn-3-ol is classified as a flammable liquid . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include keeping the substance away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, the affected areas should be rinsed with water .

properties

IUPAC Name

3-ethylhept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-7-8-9(10,5-2)6-3/h2,10H,4,6-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCLTIFWSNGTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277815
Record name 3-Ethyl-1-heptyn-3-ol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-heptyn-3-ol

CAS RN

5396-61-2
Record name 3-Ethyl-1-heptyn-3-ol
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Record name 5396-61-2
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Record name 3-Ethyl-1-heptyn-3-ol
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Record name 3-Ethyl-1-heptyn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhao, Y Wu, G Yuan, L Hao, X Gao… - Chemistry–An Asian …, 2016 - Wiley Online Library
… 3,5-Dimethyl-1-hexyn-3-ol (R 1 =methyl, R 2 =isopropyl) and 3-ethyl-1-heptyn-3-ol (R 1 =ethyl, R 2 =butyl) gave inferior results relative to 3-ethyl-1-pentyn-3-ol and 2-ethynyl-2,6-…
Number of citations: 86 onlinelibrary.wiley.com
M Singh, K Javed - Int. J. Adv. Biotechnol. Res, 2013 - Citeseer
Essential oil from flowers of Calotropis gigantea Linn (Family Asclepiadaceae) collected from northern plains of India mainly from Gwalior (Madhya Pradesh) and Ara (Bihar) was …
Number of citations: 4 citeseerx.ist.psu.edu

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